Ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-YL]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-yl]acetate is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of an ethyl ester group, a benzyloxycarbonylamino group, and a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-yl]acetate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrolidinones.
Introduction of the Benzyloxycarbonylamino Group: This step involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. This can be achieved using benzyl chloroformate in the presence of a base such as sodium hydroxide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the benzyloxycarbonyl group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-yl]acetate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonylamino group can act as a protecting group, allowing the compound to selectively interact with its target. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-yl]propanoate: Similar structure but with a propanoate group instead of an acetate group.
Ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-yl]butanoate: Similar structure but with a butanoate group instead of an acetate group.
Uniqueness
Ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxycarbonylamino group provides protection and selectivity, while the ethyl ester group enhances solubility and stability.
Properties
Molecular Formula |
C16H22N2O4 |
---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
ethyl 2-[(3S)-3-(phenylmethoxycarbonylamino)pyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C16H22N2O4/c1-2-21-15(19)11-18-9-8-14(10-18)17-16(20)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,17,20)/t14-/m0/s1 |
InChI Key |
SNZAZEORODSAHZ-AWEZNQCLSA-N |
Isomeric SMILES |
CCOC(=O)CN1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)CN1CCC(C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.